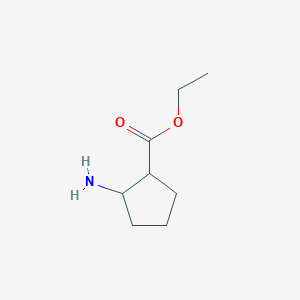

Ethyl 2-aminocyclopentanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Ethyl 2 Aminocyclopentanecarboxylate and Its Stereoisomers

Racemic Synthesis Approaches

Racemic synthesis aims to produce ethyl 2-aminocyclopentanecarboxylate as a mixture of its stereoisomers. These methods are often characterized by their straightforwardness and scalability, providing access to the basic molecular framework.

Reductive Amination Strategies from Cyclopentanone Carboxylates

A prominent and widely utilized method for the synthesis of racemic this compound is the reductive amination of ethyl 2-oxocyclopentanecarboxylate. This two-step, one-pot reaction involves the formation of an enamine or imine intermediate, followed by its reduction to the desired amine.

The initial step is the reaction of the β-keto ester, ethyl 2-oxocyclopentanecarboxylate, with an amine source. For a racemic synthesis, ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate (B1220265) can be employed. The resulting intermediate, an enamine, is then reduced in situ. A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone.

A typical procedure involves reacting ethyl 2-oxocyclopentanecarboxylate with an amine in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), followed by the addition of the reducing agent. The reaction conditions are generally mild, making this a versatile and popular approach. The choice of amine and reducing agent can influence the reaction's efficiency and the resulting diastereomeric ratio of the cis and trans isomers of the product.

Cycloaddition Reactions Leading to Racemic Mixtures

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems with a high degree of complexity in a single step. While less common for the direct synthesis of this compound itself, cycloaddition strategies can be employed to generate precursors that are then converted to the target molecule.

For instance, a [3+2] cycloaddition reaction between a nitrone and an appropriate cyclopentene (B43876) derivative bearing an ester group could theoretically yield an isoxazolidine. Subsequent N-O bond cleavage would then afford the amino ester. Similarly, a Diels-Alder reaction between a diene and a dienophile containing the necessary nitrogen and ester functionalities could be envisioned to construct the cyclopentane (B165970) ring, although this approach is more complex for accessing the specific substitution pattern of the target compound. These cycloaddition pathways typically result in racemic mixtures of the products unless chiral auxiliaries or catalysts are employed.

Other Non-Stereoselective Synthetic Routes

Other non-stereoselective methods for the preparation of this compound have been explored, though they are less frequently reported. One such approach could involve the Hofmann rearrangement of a cyclopentanecarboxamide (B1346233) derivative. This reaction converts an amide into a primary amine with one fewer carbon atom. Starting from a suitable dicarboxylic acid monoester, conversion to the amide followed by Hofmann rearrangement could yield the desired amino ester.

Another potential route is the Curtius rearrangement of an acyl azide (B81097) derived from a cyclopentanecarboxylic acid ester. This reaction also leads to the formation of a primary amine. These rearrangement-based methods, while effective in principle, often require multiple steps and may involve hazardous reagents, making them less common than reductive amination.

Stereoselective and Enantioselective Synthesis Strategies

The biological activity of molecules is often dependent on their stereochemistry. Therefore, the development of methods to selectively synthesize specific stereoisomers of this compound is of significant importance.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. This method relies on the enzyme preferentially catalyzing a reaction on one enantiomer of the substrate, leaving the other enantiomer unreacted.

Candida antarctica lipase (B570770) B (CALB) is a widely used and highly versatile enzyme in organic synthesis, known for its excellent enantioselectivity in the hydrolysis of esters. In the context of this compound, CALB can be employed to selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid, while leaving the other enantiomer of the ester largely untouched.

This process is typically carried out in an aqueous buffer system or in a biphasic system with an organic co-solvent. The enzyme's active site recognizes the specific stereochemical configuration of one enantiomer, allowing for its preferential hydrolysis. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted ester enantiomer and the carboxylic acid product of the other enantiomer, both with high enantiomeric excess (ee).

The effectiveness of this resolution is dependent on several factors, including the specific stereoisomer being resolved (cis or trans), the reaction solvent, temperature, and pH. Researchers have optimized these conditions to achieve high enantioselectivity, often quantified by the enantiomeric ratio (E), for the resolution of cyclic β-amino esters.

The following table summarizes research findings on the CALB-catalyzed hydrolysis of cis-ethyl 2-aminocyclopentanecarboxylate, highlighting the impact of different reaction conditions on the conversion and enantiomeric excess of the product and the remaining substrate.

| Substrate | Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| (±)-cis-Ethyl 2-aminocyclopentanecarboxylate | CALB | tBuOMe | 65 | 23 | 50 | >99 | >99 |

| (±)-cis-Ethyl 2-aminocyclopentanecarboxylate | CALB | iPr₂O | 65 | 8 | 48 | 90 | 98 |

| (±)-cis-Ethyl 2-aminocyclopentanecarboxylate | CALB | CPME | 65 | 8 | 49 | 93 | 98 |

| (±)-cis-Ethyl 2-aminocyclopentanecarboxylate | CALB | Me-THF | 65 | 8 | 51 | 98 | 94 |

Table 1: Research Findings on CALB-Catalyzed Hydrolysis of cis-Ethyl 2-Aminocyclopentanecarboxylate.

Application of Other Biocatalysts in Resolution

The enzymatic kinetic resolution of cyclic β-amino esters, including derivatives of this compound, is a widely employed strategy for accessing enantiomerically pure compounds. While lipases are the most common biocatalysts for this purpose, researchers have explored a variety of enzymes to achieve high enantioselectivity. Lipases from different microbial sources exhibit distinct substrate specificities and selectivities, making the screening of various biocatalysts a crucial step in developing an efficient resolution process.

Commonly, Candida antarctica lipase B (CALB) is a highly effective and widely used enzyme for the resolution of N-protected and unprotected β-amino esters due to its broad substrate tolerance and high enantioselectivity. beilstein-journals.orgresearchgate.net However, other lipases have also proven to be efficient. For instance, lipase from Pseudomonas cepacia (lipase PS) has been successfully used for the kinetic resolution of 3-amino-3-phenylpropanoate esters through hydrolysis. mdpi.com Similarly, lipase PSIM from Burkholderia cepasia and lipase AK from Pseudomonas fluorescens have been identified as effective catalysts for the stereoselective hydrolysis of various racemic β-amino carboxylic esters. mdpi.com

In addition to lipases, Baeyer-Villiger monooxygenases (BVMOs) have been investigated for the kinetic resolution of β-amino ketones, which are precursors to β-amino esters and alcohols. nih.gov A study involving a panel of 16 BVMOs demonstrated excellent enantioselectivities (E > 200) toward certain 4-amino-2-ketones, with some enzymes showing opposite enantioselectivities. nih.gov This approach yields optically pure β-aminoalkyl acetates, which can be subsequently converted to the desired β-amino esters or other derivatives. nih.gov The diversity of available biocatalysts, each with unique properties, provides a powerful toolkit for the asymmetric synthesis of this compound stereoisomers.

| Biocatalyst | Source Organism | Substrate Type | Transformation | Ref |

| Lipase PSIM | Burkholderia cepasia | Racemic β-amino carboxylic ester hydrochlorides | Hydrolysis | mdpi.com |

| Lipase AK | Pseudomonas fluorescens | Racemic β-amino esters | Hydrolysis | mdpi.com |

| Baeyer-Villiger Monooxygenases (BVMOs) | Various bacteria | Racemic β-amino ketones | Oxidation | nih.gov |

Optimization of Enzymatic Reaction Conditions (e.g., Solvent-Free, Ball Milling)

Optimizing reaction conditions is critical for enhancing the efficiency, sustainability, and scalability of enzymatic resolutions. Significant efforts have been directed towards developing greener and more efficient protocols, with a focus on solvent-free systems and mechanochemistry (ball milling).

Solvent-Free Systems: Conducting enzymatic reactions under solvent-free conditions offers numerous advantages, including increased reactant concentration, higher volumetric productivity, reduced waste, and simplified downstream processing. mdpi.com Immobilized lipases are particularly well-suited for these systems. mdpi.com The optimization of solvent-free enzymatic resolution often involves adjusting parameters such as temperature, enzyme loading, and the molar ratio of substrates. For the resolution of amines, using an acyl donor like diethyl malonate under solvent-free conditions with an immobilized lipase can lead to high conversion (50%) and excellent enantiomeric excess (99% ee) in a short reaction time. tuhh.de This demonstrates the potential for developing large-scale, industrially feasible processes for chiral amine synthesis. tuhh.de

Ball Milling (Mechanochemistry): Mechanochemistry, particularly high-speed ball milling, has emerged as a powerful tool for performing enzymatic transformations. beilstein-journals.org This technique can enhance reaction rates and, in some cases, alter the selectivity of enzymes. Enzymes like CALB have shown remarkable stability and activity under mechanical grinding conditions. beilstein-journals.orgnih.gov The first example of a liquid-assisted grinding (LAG) mechanochemical enzymatic resolution was reported for racemic N-benzylated-β³-amino esters using CALB. beilstein-journals.org This method afforded highly enantioenriched N-benzylated-β³-amino acids in good yields and high enantioselectivity (up to 98% ee). beilstein-journals.org The process proved to be scalable and demonstrated that the enzyme is resistant to the mechanical forces involved. beilstein-journals.org

The optimization of ball milling conditions includes parameters such as milling frequency, duration, and the type and amount of liquid additive. The table below summarizes the optimization of such a process for the hydrolysis of a model β-amino ester.

| Entry | Additive | Conversion (%) | ee_s (%) | ee_p (%) | E-value |

| 1 | None | 55 | 67 | 80 | 11 |

| 2 | Heptane | 51 | 98 | 98 | >200 |

| 3 | Toluene | 52 | 88 | 81 | 18 |

| 4 | MTBE | 50 | 98 | 98 | >200 |

Data adapted from a study on mechanochemical enzymatic resolution of racemic β³-amino esters. beilstein-journals.org

These advanced techniques highlight the continuous efforts to make enzymatic resolutions more environmentally friendly and economically viable.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is a cornerstone of asymmetric synthesis.

Diastereoselective Conjugate Additions

Diastereoselective conjugate addition (or Michael addition) is a powerful method for forming carbon-carbon bonds and setting stereocenters. beilstein-journals.orgnih.gov In the context of synthesizing this compound, this approach typically involves the addition of a nucleophile to an α,β-unsaturated cyclopentene derivative bearing a chiral auxiliary. The auxiliary shields one face of the double bond, directing the incoming nucleophile to the opposite face and thus creating a new stereocenter with a predictable configuration. beilstein-journals.org

Common chiral auxiliaries used in these transformations include Evans oxazolidinones and pseudoephedrine. beilstein-journals.orgnih.gov For example, an α,β-unsaturated amide can be prepared by coupling an unsaturated carboxylic acid with a chiral auxiliary like (S,S)-(+)-pseudoephedrine. The subsequent conjugate addition of an organometallic reagent (e.g., a Gilman cuprate) proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. beilstein-journals.org After the addition, the chiral auxiliary is cleaved to reveal the desired product, such as a substituted cyclopentanecarboxylic acid derivative, which can then be converted to the corresponding ethyl ester.

Asymmetric Reductive Amination with Chiral Amines

Asymmetric reductive amination is a direct and efficient method for producing chiral amines from ketones or aldehydes. liv.ac.uk This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine in situ, which is then asymmetrically reduced. acsgcipr.org When a chiral amine is used as a reactant, it can serve as a chiral auxiliary to direct the reduction of the intermediate imine.

In the synthesis of this compound, the starting material would be ethyl 2-oxocyclopentanecarboxylate. This β-keto ester is reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral enamine or imine intermediate. The subsequent reduction of this intermediate, typically with a hydride source like sodium borohydride (B1222165) or through catalytic hydrogenation, proceeds diastereoselectively. The chiral amine auxiliary biases the delivery of the hydride to one face of the C=N double bond. Finally, the chiral auxiliary is removed, often by hydrogenolysis, to yield the enantiomerically enriched primary amine, this compound. The efficiency and diastereoselectivity of this process depend on the choice of chiral amine, the reducing agent, and the reaction conditions. google.com

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts to control stereochemistry represents a highly atom-economical approach to asymmetric synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Dirhodium(II)-Catalyzed [3+2] Cycloaddition Reactions

Dirhodium(II) complexes are powerful catalysts for a variety of transformations, including cycloaddition reactions. A notable application is the [3+2] cycloaddition between N-arylaminocyclopropanes and alkynes to synthesize five-membered rings. beilstein-journals.orgnih.gov This method provides a convenient route to trans-cyclic β-amino acid derivatives, including precursors to this compound. d-nb.infonih.gov

The reaction mechanism is proposed to involve the dirhodium(II)-catalyzed ring-opening of the N-arylaminocyclopropane to form a distonic radical cation intermediate. nih.gov This intermediate then reacts with an alkyne, such as ethyl propiolate, in a [3+2] fashion. The subsequent steps lead to the formation of a dihydropyrrole ring, which can be readily converted to the desired aminocyclopentene carboxylate derivative through further transformations. Subsequent reduction of the double bond would yield the target this compound. nih.gov

The scope of this reaction is broad, tolerating various substituents on both the aminocyclopropane and the alkyne. beilstein-journals.org The reaction conditions are typically mild, proceeding at room temperature. beilstein-journals.org While the use of chiral rhodium catalysts has been explored, achieving high enantioselectivity in these specific cycloadditions remains an area of active research. d-nb.info

| Catalyst | Cyclopropane Reactant | Alkyne Reactant | Product Type | Ref |

| Rh₂(OAc)₄ | N-Arylaminocyclopropane | Diethyl acetylenedicarboxylate | Dihydropyrrole derivative | beilstein-journals.org |

| Rh₂(OAc)₄ | N-(p-methoxyphenyl)aminocyclopropane | Ethyl propiolate | Dihydropyrrole derivative | beilstein-journals.orgnih.gov |

| Rh₂(esp)₂ | N-Arylaminocyclopropane | Methyl propiolate | Dihydropyrrole derivative | d-nb.info |

Diastereoselective Routes from Cyclic Precursors

Utilizing the inherent stereochemistry of cyclic starting materials is a common and effective strategy for controlling the relative stereochemistry of the final product.

A notable diastereoselective approach involves the use of isoxazoline (B3343090) intermediates. This method typically begins with a 1,3-dipolar cycloaddition of a nitrile oxide to a cyclopentene derivative, forming a bicyclic isoxazoline. The stereochemistry of this cycloaddition can often be controlled. Subsequent reductive ring-opening of the isoxazoline ring yields a β-amino ester. A specific example demonstrates the synthesis of multifunctionalized 2-aminocyclopentanecarboxylates from isoxazoline-fused cyclic β-amino esters. nih.gov The reductive opening of the isoxazoline ring was achieved stereoselectively and in good yields using a NaBH₄/NiCl₂ system. nih.gov This process allows for the controlled installation of both the amino and carboxylate functionalities with a defined stereochemical relationship.

Table 1: Isoxazoline Ring Opening for the Synthesis of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Isoxazoline-fused β-aminocyclopentanecarboxylate | NaBH₄, NiCl₂, Boc₂O, EtOH/THF | N-Boc-protected this compound derivative | Good | nih.gov |

The direct, stereocontrolled functionalization of cyclopentene esters is a highly efficient strategy. This can be achieved through various reactions, including diastereoselective epoxidation, dihydroxylation, or conjugate additions. The existing stereocenters on the cyclopentene ring or the use of chiral reagents can direct the approach of the incoming reagent, leading to the formation of one diastereomer over the other. For example, the epoxidation of a chiral cyclopentene ester followed by nucleophilic ring-opening with an amine source can provide a stereodefined amino alcohol, which can then be converted to the target amino ester. The steric hindrance posed by substituents on the ring often plays a crucial role in directing the stereochemical outcome of these reactions.

Synthesis from Bicyclic β-Lactam Precursors

Bicyclic β-lactams are versatile intermediates that can be readily converted to cyclic amino esters through regioselective ring-opening reactions.

The synthesis of this compound can be achieved starting from a bicyclic β-lactam derived from the cycloaddition of a suitable ketene (B1206846) and a cyclopentadiene (B3395910) derivative. The strained four-membered lactam ring can be selectively cleaved under various conditions. For instance, treatment of the bicyclic β-lactam with an alcohol, such as ethanol, in the presence of an acid or base catalyst, can lead to the formation of the corresponding ethyl ester of the cyclic β-amino acid. The stereochemistry of the starting β-lactam is typically retained in the final product, making this a powerful method for accessing specific stereoisomers of this compound. A reported procedure involves the cleavage of a bicyclic β-lactam with gaseous HCl in methanol to yield the corresponding cis-amino ester. beilstein-journals.org This method highlights the utility of β-lactams as precursors for stereochemically defined cyclic amino acids. beilstein-journals.org

Table 2: Synthesis of a Cyclic Amino Ester via β-Lactam Ring Opening

| Starting Material | Reagents and Conditions | Product | Reference |

| Bicyclic β-Lactam | HCl(g), MeOH | cis-Methyl 2-aminocyclooct-3-ene-1-carboxylate | beilstein-journals.org |

Derivatization of Lactam Intermediates

A prominent and versatile strategy for the synthesis of this compound and its stereoisomers involves the use of bicyclic lactam intermediates, most notably 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. wikipedia.orgnih.gov This strained bicyclic system serves as a valuable scaffold, allowing for stereocontrolled functionalization and subsequent ring-opening to yield the desired aminocyclopentane framework. nih.govresearchgate.net

The general approach commences with the protection of the lactam nitrogen, often with a group like 4-methoxybenzyl (PMB) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), to facilitate subsequent reactions. ijcpa.ingoogle.com Following protection, the double bond of the bicyclic system can undergo various transformations. For instance, bromination of the protected lactam can be achieved to introduce a bromine atom, which acts as a leaving group in a subsequent elimination step. google.com

The core of this methodology lies in the controlled ring opening of the derivatized lactam. This can be accomplished through alcoholysis, for example, by treatment with potassium carbonate in an alcohol like methanol or ethanol. google.com This step not only opens the bicyclic ring system but also leads to the elimination of the previously introduced leaving group (e.g., bromide), thereby forming the cyclopentene ring. The choice of alcohol during this step directly determines the resulting ester functionality; using ethanol yields the desired ethyl ester. google.com

This multi-step sequence provides a pathway to substituted ethyl aminocyclopentenecarboxylates. To obtain the saturated this compound, a final hydrogenation step is necessary to reduce the double bond of the cyclopentene ring.

A significant advantage of using the Vince lactam is the ability to access specific stereoisomers. The racemic lactam can be resolved into its enantiomers through enzymatic hydrolysis, providing access to optically pure starting materials. ijcpa.in This enantiomeric purity is then carried through the synthetic sequence, allowing for the stereoselective synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid derivatives. nih.govacs.org

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1. Protection | (Boc)₂O, DMAP, Et₃N, CH₂Cl₂ | N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one | Protects the lactam nitrogen for subsequent reactions. |

| 2. Functionalization | e.g., Brominating agent | Brominated N-Boc lactam | Introduces a leaving group for the subsequent elimination step. |

| 3. Ring Opening & Elimination | K₂CO₃, Ethanol | Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylene)cyclopent-1-ene-1-carboxylate (example derivative) | Opens the bicyclic ring and forms the cyclopentene ring with the ethyl ester functionality. |

| 4. Hydrogenation | H₂, Pd/C | Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate | Reduces the double bond to yield the saturated cyclopentane ring. |

| 5. Deprotection | Acidic conditions | This compound | Removes the protecting group to yield the final product. |

Development of Green and Sustainable Synthetic Routes

The growing emphasis on green chemistry in the pharmaceutical and chemical industries has spurred the development of more sustainable and environmentally friendly methods for synthesizing compounds like this compound. chemijournal.com These efforts focus on reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency.

One of the key areas of development is the use of biocatalysis. rsc.org Lipases, for example, have shown great potential in the kinetic resolution of racemic mixtures of cyclic β-amino esters. researchgate.net Specifically, Candida antarctica lipase B (CALB) has been effectively used for the enantioselective hydrolysis of carbocyclic β-amino esters. researchgate.net This enzymatic approach offers a greener alternative to traditional chemical resolution methods, which often require stoichiometric amounts of chiral resolving agents and can generate significant waste. The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst. nih.govnih.gov

Another avenue for developing greener syntheses is the implementation of one-pot or tandem reactions. These procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly reduce solvent usage, reaction time, and waste generation. nih.gov For the synthesis of this compound, a one-pot process could potentially combine the derivatization and ring-opening steps of the lactam intermediate.

The choice of solvents also plays a crucial role in the sustainability of a synthetic route. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener solvents, such as water, supercritical fluids, or bio-based solvents like cyclopentyl methyl ether, is an active area of research. researchgate.net For instance, performing enzymatic resolutions in aqueous media or under solvent-free conditions can dramatically improve the environmental profile of the synthesis. researchgate.net

Furthermore, the principles of atom economy are being applied to design more efficient synthetic pathways. This involves maximizing the incorporation of all materials used in the process into the final product. Ring-closing metathesis has been explored as a versatile method for synthesizing cyclic β-amino esters from readily available acyclic precursors, which can be an atom-economical approach. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Biocatalysis | Enzymatic kinetic resolution of racemic intermediates using lipases (e.g., Candida antarctica lipase B). | High enantioselectivity, mild reaction conditions, reduced waste from resolving agents, reusable catalysts. |

| Use of Renewable Feedstocks | Investigating starting materials derived from biomass. | Reduced reliance on petrochemicals, potential for a more sustainable carbon source. |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water, cyclopentyl methyl ether, or solvent-free conditions for certain steps. | Improved safety profile, reduced environmental pollution, easier workup. |

| Design for Energy Efficiency | Utilizing reactions that can be conducted at ambient temperature and pressure, such as some enzymatic reactions. | Lower energy consumption, reduced costs. |

| Waste Prevention | Development of one-pot synthesis procedures to minimize intermediate isolation and purification steps. | Reduced solvent and material waste, increased overall yield and efficiency. |

| Atom Economy | Exploring synthetic routes like ring-closing metathesis that maximize the incorporation of starting materials into the final product. | Higher efficiency, less waste generation. |

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Aminocyclopentanecarboxylate

Functional Group Interconversions and Derivatization Reactions

The presence of both an amine and an ester group on the same molecule allows for selective modifications, enabling the synthesis of a wide array of derivatives.

The primary amine group in ethyl 2-aminocyclopentanecarboxylate is a nucleophilic center, susceptible to various reactions, particularly acylation and protection. libretexts.org These modifications are crucial for peptide synthesis and for preventing undesired side reactions during transformations at other parts of the molecule. libretexts.org

Acylation: The amine can be readily acylated by reacting with acylating agents like carboxylic anhydrides or acyl chlorides. youtube.com For instance, acetylation using acetic anhydride (B1165640) can proceed efficiently, often without the need for an auxiliary base, especially for amines with low basicity. youtube.com This reaction converts the primary amine into a more complex amide, a common structural motif in many biologically active compounds.

Protection: To manage the reactivity of the amine group, various protecting groups can be employed. libretexts.org The choice of protecting group is critical as it dictates the conditions required for its subsequent removal.

Boc Protection: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.uk The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction conditions are generally mild, proceeding with high yields. fishersci.co.uk Deprotection is accomplished under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which causes the carbamate (B1207046) to hydrolyze and release the free amine. fishersci.co.ukmasterorganicchemistry.com The process involves protonation of the carbamate, loss of a t-butyl carbocation, and subsequent decarboxylation. masterorganicchemistry.com

Benzyl (B1604629) Protection: The benzyl (Bn) group is another popular choice. N-benzylation occurs through the reaction of the amine with a benzyl halide in the presence of a base. fishersci.co.uk This protecting group can be removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. fishersci.co.uk

| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Reagent for Deprotection | Typical Conditions for Deprotection |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, DMAP) in solvents like THF, water, or acetonitrile (B52724) at RT. fishersci.co.uk | Strong Acid (e.g., TFA, HCl) | TFA in DCM or aqueous HCl at room temperature. fishersci.co.ukmasterorganicchemistry.com |

| Bn (Benzyl) | Benzyl Halide (e.g., Benzyl Bromide) | Base in solvents like methanol (B129727) or DMF. fishersci.co.uk | H₂ with Catalyst | Catalytic hydrogenation (e.g., 10% Pd/C) in ethanol (B145695). fishersci.co.uk |

The ethyl ester functionality of the molecule can undergo several key transformations, most notably hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis to Carboxylic Acid: The ester group can be hydrolyzed to yield 2-aminocyclopentanecarboxylic acid. This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. libretexts.org The reaction involves heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The mechanism begins with the protonation of the ester's carbonyl oxygen, which activates it for nucleophilic attack by water. libretexts.orgyoutube.com After proton transfers, an alcohol molecule is eliminated, yielding the carboxylic acid. youtube.com This reaction is reversible and typically does not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and goes to completion. mnstate.edu The ester is treated with an aqueous base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. libretexts.orgjk-sci.com The elimination of the ethoxide ion gives the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. jk-sci.com A subsequent acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product. mnstate.edujk-sci.com

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. For example, reacting this compound with methanol would yield mthis compound. This transformation can be catalyzed by acids (e.g., Sc(OTf)₃) or bases. organic-chemistry.org Studies have shown that ethyl esters can be efficiently converted to their corresponding methyl esters by reacting with methanol using a phenolsulphonic acid—formaldehyde resin (PAFR) as a heterogeneous catalyst. researchgate.net The process is driven to completion by using a large excess of the new alcohol.

| Transformation | Reagents | Key Mechanistic Step | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid Catalyst (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by water. libretexts.orgyoutube.com | 2-Aminocyclopentanecarboxylic Acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) 2. H₃O⁺ (workup) | Nucleophilic attack by OH⁻, elimination of ethoxide. libretexts.orgjk-sci.com | 2-Aminocyclopentanecarboxylic Acid + Ethanol |

| Transesterification | Different Alcohol (e.g., Methanol), Catalyst (Acid or Base) | Nucleophilic attack by the new alcohol on the carbonyl carbon. | New Ester (e.g., Mthis compound) + Ethanol |

Ring Transformations and Cycloadditions Involving the Cyclopentane (B165970) Core

The cyclopentane scaffold of this compound serves as a template for constructing more complex polycyclic and heterocyclic systems.

Derivatives of this compound can be used to synthesize fused heterocyclic systems, which can then undergo reductive ring-opening to generate highly functionalized cyclopentane derivatives. A notable example involves the synthesis of isoxazoline-fused amino esters. These are formed via a 1,3-dipolar cycloaddition of a nitrile oxide to the double bond of a precursor like cis-ethyl 2-aminocyclopent-3-enecarboxylate. nih.gov

The resulting fused isoxazoline (B3343090) ring can be opened reductively. While various reducing agents exist, a facile and stereoselective reduction has been achieved using sodium borohydride (B1222165) with nickel(II) chloride (NaBH₄/NiCl₂). nih.gov This reaction cleaves the N-O bond of the isoxazoline ring, leading to highly functionalized 2-aminocyclopentanecarboxylates in good yields. nih.gov Such transformations are valuable as they introduce new functional groups (e.g., β-hydroxy ketones or γ-amino alcohols) onto the cyclopentane core in a stereocontrolled manner. nih.gov

The cyclopentane ring, particularly when unsaturated, or derivatives thereof, can participate in various cycloaddition reactions to build bicyclic and more complex molecular architectures.

Intermolecular Cycloadditions: Derivatives of this compound are key precursors in cycloaddition reactions. For example, ethyl (E)-3-aryl-2-cyanoacrylates can undergo [3+2] cycloaddition reactions with donor-acceptor cyclopropanes to yield highly functionalized cyclopentane derivatives. researchgate.net Similarly, the synthesis of conformationally restricted 1,2,3-triazole-substituted ethyl β- and γ-aminocyclopentanecarboxylate stereoisomers has been achieved through azide-enolate (3+2) cycloaddition. dntb.gov.ua Another example is the reaction between an allyliron complex and dimethyl 2-cyanofumarate, which produces a cyclopentanoid derivative. rsc.org

Intramolecular Cycloadditions: Intramolecular cycloadditions are powerful tools for creating fused ring systems. For instance, an intramolecular [2+2] photocyclization has been used as a key step in a synthetic strategy to produce fused bicyclic piperidines. researchgate.net While not directly starting from this compound, this demonstrates a relevant strategy where a suitably functionalized cyclopentane derivative could undergo intramolecular cycloaddition to form complex polycyclic structures.

While direct rearrangement of the fundamental cyclopentane scaffold of this compound is less common, rearrangement reactions often accompany ring-opening transformations of more complex, fused systems derived from it. The strain inherent in fused bicyclic or polycyclic structures can drive rearrangements to form more stable products.

Introduction of Peripheral Functionalization on the Cyclopentane Ring

The cyclopentane core of this compound serves as a versatile scaffold for the introduction of additional chemical functionalities. These modifications are crucial for modulating the molecule's steric and electronic properties, which in turn influences its biological activity and application in medicinal chemistry and materials science. The strategic functionalization of the carbocyclic ring allows for the synthesis of a diverse library of derivatives with tailored characteristics. This section explores key methodologies for the peripheral functionalization of the cyclopentane ring, including the stereoselective installation of carbon-based substituents, the transformation of olefinic precursors, and the incorporation of halogens and other heteroatoms.

Stereoselective Alkylation and Arylation

The introduction of alkyl and aryl groups onto the cyclopentane ring of this compound and its analogs is a powerful strategy for creating structural diversity. These transformations often require precise stereochemical control to generate specific isomers, which can exhibit distinct biological profiles.

Palladium-catalyzed cross-coupling reactions are a prominent method for arylation. For instance, substrate-directed palladium-catalyzed cross-coupling of phenylboronic acid with five-membered cycloalkene β-amino esters has been successfully demonstrated. researchgate.net This approach often utilizes an oxidant, such as Selectfluor, to facilitate the reaction. The choice of ligands and solvent systems is critical for optimizing the yield and selectivity of these phenylations. researchgate.net

More general methods for the β-C(sp³)–H arylation of α-amino acids, which are conceptually applicable to the cyclopentane system, have also been developed. These reactions can proceed without the need for installing an external directing group, instead leveraging the intrinsic carboxyl group of the amino acid. nih.gov Palladium(II) catalysts, in conjunction with specific pyridine- or quinoline-based ligands, effectively promote the arylation with aryl iodides. nih.gov The reaction conditions, including the choice of base and solvent like hexafluoroisopropanol (HFIP), are fine-tuned to achieve high yields. nih.gov

Table 1: Examples of Arylation Conditions for Amino Acid Derivatives

| Reaction Type | Catalyst/Reagents | Key Features | Source |

|---|---|---|---|

| Pd-catalyzed Phenylation | Palladium catalyst, Phenylboronic acid, Selectfluor (oxidant) | Substrate-directed, applicable to cycloalkene β-amino esters. researchgate.net | researchgate.net |

| Pd(II)-catalyzed β-C–H Arylation | Pd(OAc)₂, Pyridine/Quinoline Ligands, AgOAc, Na₂HPO₄·7H₂O, HFIP | Direct arylation of C(sp³)–H bonds without an exogenous directing group. nih.gov | nih.gov |

Olefinic Bond Functionalization (e.g., Dihydroxylation, Oxidative Cleavage)

For derivatives of this compound that contain a double bond within the cyclopentane ring (e.g., ethyl 2-aminocyclopent-3-enecarboxylate), the olefinic bond serves as a key handle for a variety of functionalization reactions. These transformations allow for the introduction of oxygen-containing groups with well-defined stereochemistry.

Dihydroxylation is a common method to introduce two adjacent hydroxyl groups across the double bond. This reaction can be achieved with high stereoselectivity. rsc.org Reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) are frequently used for syn-dihydroxylation. beilstein-journals.org The stereochemical outcome can often be directed by bulky substituents already present on the ring, such as a Boc-protecting group on the amine, which can sterically hinder the approach of the reagent from one face of the molecule. beilstein-journals.org This leads to the formation of a single diol isomer in high yield. beilstein-journals.org

Epoxidation , followed by ring-opening, is another route to functionalized cyclopentanes. Treatment of an unsaturated precursor with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can yield an epoxide. beilstein-journals.orgresearchgate.net This epoxide is a versatile intermediate for introducing various substituents.

Oxidative cleavage of the carbon-carbon double bond provides a method to break open the ring or to introduce carbonyl functionalities. This reaction can be performed under "gentle" or "strong" conditions. libretexts.org Ozonolysis (O₃), followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc), is a form of gentle cleavage that typically yields aldehydes or ketones. libretexts.orgmasterorganicchemistry.com Strong cleavage conditions, such as using ozone with an oxidative work-up or employing potassium permanganate (B83412) (KMnO₄), will further oxidize the fragments to carboxylic acids. libretexts.orgmasterorganicchemistry.com This powerful transformation can be used to generate acyclic products with multiple functional groups from a cyclic precursor. masterorganicchemistry.comresearchgate.net

Table 2: Olefinic Bond Functionalization Reactions

| Reaction | Typical Reagents | Product | Key Features | Source |

|---|---|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄, NMO or cold, basic KMnO₄ 2. H₂O | cis-Diol | Highly stereoselective, often directed by existing stereocenters. rsc.orgbeilstein-journals.org | rsc.orgbeilstein-journals.org |

| Epoxidation | m-CPBA | Epoxide | Creates a reactive three-membered ring for further functionalization. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

| Gentle Oxidative Cleavage | 1. O₃ 2. Me₂S or Zn/H₂O | Aldehydes/Ketones | Cleaves the C=C bond to form two carbonyl groups. libretexts.org | libretexts.org |

| Strong Oxidative Cleavage | 1. O₃ 2. H₂O₂ or hot KMnO₄ | Carboxylic Acids/Ketones | Cleaves the C=C bond and fully oxidizes the resulting fragments. masterorganicchemistry.com | masterorganicchemistry.com |

Introduction of Halogen and Other Heteroatom Substituents

The incorporation of halogens and other heteroatoms (e.g., nitrogen, oxygen, sulfur) onto the cyclopentane ring significantly expands the chemical space accessible from this compound precursors. These substituents can act as synthetic handles for further modification or directly contribute to the biological activity of the final compound.

One effective strategy involves the ring-opening of an epoxide intermediate. For example, an epoxide derived from an unsaturated aminocyclopentene carboxylate can be treated with hydrogen chloride (HCl) gas in methanol. beilstein-journals.org This reaction can proceed with high regioselectivity to open the epoxide ring, introducing a chlorine atom on one carbon and a hydroxyl group on the adjacent carbon. beilstein-journals.org

A more complex yet powerful method for introducing multiple heteroatoms involves 1,3-dipolar cycloaddition reactions. The olefinic bond of an unsaturated precursor, such as cis-ethyl 2-aminocyclopent-3-enecarboxylate, can react with a nitrile oxide in a regio- and stereoselective manner to form an isoxazoline-fused bicyclic system. nih.gov This isoxazoline ring is a stable intermediate that can be subsequently opened. Reductive ring-opening, for instance using sodium borohydride (NaBH₄) with nickel(II) chloride (NiCl₂), cleaves the N-O bond of the isoxazoline. nih.gov This process stereoselectively generates a highly functionalized 2-aminocyclopentanecarboxylate derivative bearing new hydroxyl and amino functionalities, effectively introducing both oxygen and nitrogen atoms across the original double bond. nih.gov

Table 3: Methods for Introducing Heteroatom Substituents

| Method | Precursor | Reagents | Functional Groups Introduced | Source |

|---|---|---|---|---|

| Epoxide Ring-Opening | Cyclopentene (B43876) Epoxide | HCl(g) in MeOH | -Cl, -OH | beilstein-journals.org |

| Cycloaddition/Ring-Opening | Cyclopentene Amino Ester | 1. Nitrile Oxide 2. NaBH₄/NiCl₂ | -OH, -NH- (from isoxazoline) | nih.gov |

Applications of Ethyl 2 Aminocyclopentanecarboxylate in Advanced Organic Synthesis

As a Synthon for Conformationally Constrained Cyclic β-Amino Acids

Ethyl 2-aminocyclopentanecarboxylate is a direct precursor to 2-aminocyclopentanecarboxylic acid (ACPC), a quintessential example of a conformationally constrained cyclic β-amino acid. The cyclopentane (B165970) ring restricts the torsional angles of the backbone, leading to more predictable and stable secondary structures when incorporated into peptides. This property is highly sought after in medicinal chemistry and materials science for the design of molecules with enhanced biological activity and novel material properties.

Stereospecific Synthesis of Cis and Trans Isomers

The relative orientation of the amino and carboxylate groups on the cyclopentane ring gives rise to cis and trans diastereomers, each imparting distinct conformational preferences to the resulting peptides. The stereospecific synthesis of these isomers is, therefore, of paramount importance. A common and scalable approach begins with ethyl 2-oxocyclopentanecarboxylate. nih.govacs.org

One established method involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, such as (S)-α-phenylethylamine. nih.govacs.org This reaction initially produces a mixture of diastereomeric β-amino esters. The initially formed cis-adduct can be epimerized to the thermodynamically more stable trans-isomer by treatment with a base like sodium ethoxide. nih.govacs.org This epimerization is a crucial step in controlling the stereochemical outcome. For instance, treatment of the crude amino ester mixture with sodium ethoxide in ethanol (B145695) can shift the diastereomeric ratio significantly in favor of the trans isomer. nih.govacs.org

Subsequent separation of the diastereomers can be achieved through crystallization or chromatography, followed by hydrolysis of the ester and removal of the chiral auxiliary to yield the desired cis or trans ACPC. nih.gov The synthesis of all four stereoisomers of ACPC has been achieved from the same precursor, ethyl 2-oxocyclopentanecarboxylate, by utilizing either (R)- or (S)-α-phenylethylamine as the chiral auxiliary. nih.govacs.org

Table 1: Key Steps in the Stereospecific Synthesis of ACPC Isomers

| Step | Reagents and Conditions | Outcome |

| Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamine, Toluene, Isobutyric acid, NaBH₄ | Formation of a diastereomeric mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylates. |

| Epimerization | Sodium ethoxide in ethanol, 30–35 °C | Shifts the equilibrium towards the more stable trans isomer. nih.govacs.org |

| Separation | Crystallization of hydrochloride or hydrobromide salts, or chromatography | Isolation of individual diastereomers. |

| Hydrolysis | Acidic conditions (e.g., HCl) | Conversion of the ethyl ester to the carboxylic acid. nih.gov |

| Chiral Auxiliary Removal | Hydrogenolysis (e.g., Pd/C, H₂) | Removal of the α-phenylethyl group to yield the final ACPC stereoisomer. |

Enantiomerically Pure Production and Separation

The production of enantiomerically pure ACPC is critical for its application in peptide chemistry, as the chirality at both C1 and C2 dictates the resulting peptide's secondary structure. Several strategies have been developed to obtain enantiopure isomers.

One approach relies on the use of chiral auxiliaries, as described above. The diastereomers formed can be separated, and subsequent removal of the chiral auxiliary yields the enantiopure ACPC. nih.govacs.org For example, the use of (R)- and (S)-α-phenylethylamine allows for the synthesis of all four possible stereoisomers of ACPC. nih.govacs.org

Another powerful technique is enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high enantioselectivity in the hydrolysis of racemic esters of ACPC. researchgate.net This method offers a green and efficient alternative for the separation of enantiomers. Crystallization-based resolution methods have also been successfully employed. For instance, N-protected derivatives of cis-ACPC have been resolved using chiral resolving agents like dehydroabiethylamine (B1215639) or ephedrine. researchgate.net

Incorporation into Peptidomimetic Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govresearchgate.net this compound, through its conversion to ACPC, is a valuable building block for creating such peptidomimetics. nih.govresearchgate.net

Design and Synthesis of Peptide Foldamers

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. researchgate.net The conformational rigidity of ACPC makes it an excellent monomer for the construction of peptide foldamers. nih.govacs.org

Oligomers of trans-ACPC have been shown to adopt a stable 12-helix structure, which is topologically similar to the α-helix found in α-peptides. nih.gov This helical propensity is observed even in short peptide sequences. In contrast, homo-oligomers of cis-ACPC tend to form β-sheet-like secondary structures. nih.gov The ability to rationally design specific secondary structures by choosing the appropriate ACPC isomer is a significant advantage in the field of foldamer chemistry. Furthermore, homo-oligomers with alternating heterochiral cis-ACPC sequences can form a 10/12 helix. nih.gov

Role as a Non-canonical Amino Acid Building Block in Peptide Chemistry

Beyond its use in foldamers, ACPC serves as a non-canonical amino acid building block that can be incorporated into peptide sequences to introduce specific structural constraints or to mimic naturally occurring amino acids. nih.goveurpepsoc.comnih.gov For instance, cis-ACPC has been successfully used as a proline mimic to induce β-turns in α-peptides. nih.govnih.gov The cyclopentane ring effectively restricts the backbone dihedral angles, similar to the pyrrolidine (B122466) ring of proline.

The incorporation of ACPC can enhance the enzymatic stability of peptides, a crucial attribute for therapeutic applications. researchgate.net The unnatural cyclic structure of ACPC can hinder the recognition and cleavage of adjacent peptide bonds by proteases. researchgate.net

Construction of Secondary and Tertiary Peptide Structures

For example, the incorporation of a combination of L-leucine, D-leucine, and the achiral 2-aminoisobutyric acid (Aib) in a cyclic hexapeptide can lead to a unique figure-8 conformation. nih.gov The use of conformationally constrained amino acids like ACPC provides a powerful tool to manipulate the molecular conformation of peptides, enabling the design of complex and functionally diverse three-dimensional structures. nih.gov This control over the tertiary structure is essential for creating molecules that can bind to specific biological targets with high affinity and selectivity.

Construction of Complex Polycyclic and Heterocyclic Systems

The cyclopentane framework of this compound is a key element in the synthesis of diverse and complex molecular structures. Its utility is particularly evident in the generation of fused ring systems and highly substituted cyclopentane derivatives, which are integral components of various target molecules.

The unsaturated precursor, ethyl 2-aminocyclopent-3-enecarboxylate, derived from its saturated counterpart, is an excellent substrate for 1,3-dipolar cycloaddition reactions. Specifically, the reaction with nitrile oxides leads to the formation of isoxazoline-fused cyclopentane systems. beilstein-journals.orgu-szeged.hu This cycloaddition proceeds with notable regio- and stereoselectivity. For instance, the reaction of cis-ethyl 2-aminocyclopent-3-enecarboxylate with a nitrile oxide, generated in situ, yields a mixture of isoxazoline-fused amino ester regio- and stereoisomers. beilstein-journals.orgu-szeged.hu These resulting polycyclic compounds are stable intermediates that can be isolated and subsequently utilized for further synthetic elaborations. beilstein-journals.org The synthesis of various isoxazoline-fused cyclopentane derivatives has been reported, showcasing the versatility of this approach. rsc.orgresearchgate.net

Table 1: Synthesis of Isoxazoline-Fused Derivatives

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| cis-Ethyl 2-aminocyclopent-3-enecarboxylate | 1,3-Dipolar Cycloaddition | Nitrile Oxide (generated from Boc₂O, Et₃N, DMAP) | Isoxazoline-fused amino ester regio- and stereoisomers | beilstein-journals.org |

| trans-Ethyl 2-aminocyclopent-3-enecarboxylate | 1,3-Dipolar Cycloaddition | Nitrile Oxide | Selective formation of a single isoxazoline-fused derivative | beilstein-journals.org |

The isoxazoline-fused derivatives of this compound are valuable precursors for a range of highly functionalized cyclic amines and amino alcohols. beilstein-journals.orgnih.gov The synthetic utility of the isoxazoline (B3343090) ring lies in its susceptibility to reductive ring opening, which can be achieved using various reducing agents. beilstein-journals.orgu-szeged.hu

A number of methods are established for the reductive cleavage of the isoxazoline ring, including catalytic hydrogenation and reduction with reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride (NiCl₂), or with palladium on carbon (Pd/C) and ammonium (B1175870) formate (B1220265) (HCOONH₄). beilstein-journals.org These reactions proceed stereoselectively, yielding multifunctionalized 2-aminocyclopentanecarboxylates and related γ-amino alcohols in good yields. beilstein-journals.orgnih.gov For example, the reduction of isoxazoline-fused β-aminocyclopentanecarboxylates with NaBH₄/NiCl₂ leads to the stereoselective formation of highly functionalized β-amino esters. beilstein-journals.org This facile and efficient transformation underscores the importance of this compound as a scaffold for generating diverse cyclic amine and amino alcohol derivatives, which are themselves important building blocks in organic synthesis.

The this compound framework is a fundamental component in the synthesis of more complex molecular scaffolds that are of significant interest in medicinal chemistry. Its derivatives serve as key intermediates in the construction of carbocyclic nucleoside analogs and polyhydroxylated cyclopentane β-amino acids. nih.govnih.gov

In the synthesis of carbocyclic nucleoside analogs, the cyclopentane ring of the amino ester mimics the sugar moiety of natural nucleosides, providing hydrolytic stability. nih.gov The amino group on the cyclopentane ring serves as a handle for the attachment of various heterocyclic bases, a crucial step in the assembly of the final nucleoside analog. nih.gov

Furthermore, derivatives of this compound are employed in the stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids. nih.govacs.orgresearchgate.netmdpi.com These syntheses often involve multi-step sequences where the cyclopentane scaffold is elaborated with multiple hydroxyl groups, and the amino and carboxyl functionalities are strategically introduced or modified. One approach involves a ring-closing metathesis to form a cyclopentene (B43876) intermediate, followed by a stereoselective aza-Michael addition to introduce the amino group, ultimately yielding highly functionalized β-amino acid derivatives. nih.govacs.org

Table 2: Application as a Building Block

| Target Scaffold | Synthetic Strategy | Role of this compound Derivative | Reference |

|---|---|---|---|

| Carbocyclic Nucleoside Analogs | N-Arylation with pyrimidine (B1678525) derivatives followed by ring closure | Provides the carbocyclic "sugar" mimic | nih.gov |

| Polyhydroxylated Cyclopentane β-Amino Acids | Ring-closing metathesis followed by aza-Michael addition | Serves as the core scaffold for functionalization | nih.govacs.org |

Stereochemical Control and Analysis in Ethyl 2 Aminocyclopentanecarboxylate Chemistry

Methods for Determination of Absolute and Relative Configurations

The determination of the stereochemical identity of ethyl 2-aminocyclopentanecarboxylate isomers is fundamental. This involves establishing both the relative and absolute configurations of the substituents on the cyclopentane (B165970) ring.

Relative configuration describes the orientation of substituents relative to each other (e.g., cis or trans), while absolute configuration provides an unambiguous description of the three-dimensional spatial arrangement at each chiral center (e.g., R/S notation). libretexts.orglibretexts.org

The most definitive method for determining the absolute configuration of a crystalline compound or a crystalline derivative is single-crystal X-ray crystallography . This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice, allowing for the unequivocal assignment of the R/S configuration at each stereocenter. While direct crystallographic data for this compound itself is not prevalent, the structures of its precursors and derivatives are often determined this way to confirm stereochemistry during a synthetic sequence. nih.govresearchgate.netbeilstein-archives.org For instance, the crystal structure of a diastereomeric salt formed during resolution can confirm the absolute configuration of the resolved enantiomer. nih.gov

Spectroscopic techniques are also employed. Chiroptical methods , such as Circular Dichroism (CD), can help in assigning absolute configuration by comparing the experimental spectrum to that of known compounds or by applying established empirical rules, like the octant rule for substituted cyclopentanones. thieme-connect.de

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly when used with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine absolute configuration. mdpi.com By forming transient diastereomeric complexes with a CSA, the enantiomers exhibit distinct chemical shifts, and a consistent correlation between the configuration and the observed shifts can be established by analyzing a series of related compounds. mdpi.com

Chiral Resolution Techniques

Since many synthetic routes produce racemic or diastereomeric mixtures of this compound, effective resolution techniques are essential to isolate the desired pure stereoisomer.

A classical and scalable method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts using a single enantiomer of a chiral resolving agent. For the resolution of precursors to this compound, this method has been successfully applied. nih.gov

The process involves reacting the racemic amino ester with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. aiche.org One diastereomer preferentially crystallizes from the solution, while the other remains in the mother liquor. After separation by filtration, the desired enantiomer is recovered by decomposing the salt, typically through treatment with an acid or base. mdpi.com

A detailed study on the scalable synthesis of 2-aminocyclopentanecarboxylic acid stereoisomers demonstrates this principle effectively. nih.gov A racemic amino ester precursor was resolved using (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid as the resolving agent in acetonitrile (B52724). The diastereomeric salt of the (1R,2S)-amino ester precipitated from the solution, which after filtration and recrystallization, yielded the enantiomerically pure precursor. nih.gov The success of such a resolution depends on factors like the choice of resolving agent, solvent, temperature, and concentration, which are often determined empirically but can be guided by thermodynamic models and phase diagrams. aiche.orgrsc.org

| Step | Description | Key Reagents & Conditions | Reference |

|---|---|---|---|

| Salt Formation | A racemic amino ester precursor to this compound is reacted with a chiral acid. | Resolving Agent: (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid; Solvent: Acetonitrile | nih.gov |

| Crystallization | The mixture is cooled to allow the less soluble diastereomeric salt to precipitate. | Cooling to room temperature, followed by refrigeration for 12 hours. | nih.gov |

| Separation | The precipitated salt is separated from the mother liquor by filtration. | Filtration and washing with cold acetonitrile. | nih.gov |

| Purification | The collected salt is recrystallized to improve diastereomeric purity. | Recrystallization from acetonitrile-water mixture. | nih.gov |

| Liberation | The resolved amino ester is liberated from the tartaric acid salt. | Typically involves treatment with a base (e.g., NaHCO3) and extraction. | nih.gov |

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for preparing enantiomerically pure compounds. Lipases are particularly effective for the resolution of esters. researchgate.net Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has been widely used for the kinetic resolution of cis-β-amino esters through enantioselective hydrolysis. researchgate.netresearchgate.net

In this process, the racemic this compound is treated with the enzyme in an aqueous or biphasic system. The enzyme acts as a chiral catalyst, selectively hydrolyzing one enantiomer of the ester to its corresponding carboxylic acid at a much higher rate than the other. For example, CALB-catalyzed hydrolysis of carbocyclic cis-β-amino esters has been shown to proceed with high enantioselectivity (Enantiomeric Ratio, E > 200). researchgate.net The reaction is stopped at or near 50% conversion, resulting in a mixture of the unreacted, enantiomerically enriched ester and the enantiomerically pure carboxylic acid product. These two compounds, having different chemical properties (ester vs. acid), can then be easily separated by standard methods like extraction. This approach provides access to both enantiomers of the starting material—one as the unreacted ester and the other as the hydrolyzed acid. nih.gov

| Enzyme | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Carbocyclic 5–8-membered cis β-amino esters | Kinetic Resolution (Hydrolysis) | High enantioselectivity (E > 200); can be performed in organic media or solvent-free conditions. | researchgate.net |

| Lipoprotein lipase from Burkholderia sp. | α-Sulfinyl esters | Kinetic Resolution (Hydrolysis) | Provides both unreacted ester and the corresponding acid in high yield and enantiomeric ratio. | nih.gov |

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com This technique relies on the differential interaction between the enantiomers of the analyte and the chiral selector that is immobilized on the stationary phase. springernature.com For cyclic amino acid esters like this compound, several types of CSPs have proven effective.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) (found in Chiralpak IA and AD-H columns), are highly effective for the resolution of α-amino acid esters. yakhak.org These CSPs often provide superior separation for α-amino acid ethyl esters compared to other chiral amines, possibly due to additional hydrogen bonding interactions between the analyte's carbonyl group and the chiral selector. yakhak.org Coated versions of these CSPs have sometimes shown better enantiomeric separation than covalently bonded types. yakhak.org

Macrocyclic Glycopeptide-based CSPs: Chiral selectors like teicoplanin (Chirobiotic T) and ristocetin (B1679390) A (Chirobiotic R) are versatile and can separate a wide range of molecules, including underivatized cyclic amino acids. sigmaaldrich.comnih.gov The Chirobiotic TAG (teicoplanin aglycone) phase has demonstrated particular utility in separating 2-aminomonohydroxycyclopentanecarboxylic acids. nih.gov

Crown Ether-based CSPs: These phases are especially effective for resolving primary amines and amino acids. wiley.comnih.gov The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the crown ether's cavity. nih.gov

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like ethanol (B145695) or isopropanol), is critical for optimizing the separation, and derivatization of the amino group (e.g., with a 3,5-dinitrobenzoyl group) can enhance chiral recognition and improve resolution. nih.gov

| CSP Type | Example Column(s) | Typical Analytes | Mobile Phase Example | Reference |

|---|---|---|---|---|

| Polysaccharide (Amylose-based) | Chiralpak IA, Chiralpak AD-H | α-Amino acid ethyl esters | Hexane/Ethanol | yakhak.org |

| Macrocyclic Glycopeptide (Teicoplanin-based) | Chirobiotic T, Chirobiotic TAG | Cyclic α- and β-amino acids | Polar organic or polar ionic modes | sigmaaldrich.comnih.gov |

| Crown Ether | CROWNPAK CR-I(+) | Underivatized α-amino acids, primary amines | Aqueous perchloric acid/Acetonitrile | wiley.comnih.gov |

Assessment of Enantiomeric and Diastereomeric Purity (e.g., NMR-based methods, GC analysis)

After a resolution procedure, it is crucial to accurately determine the enantiomeric purity (or enantiomeric excess, ee) and diastereomeric purity (or diastereomeric excess, de) of the product.

NMR-based methods are highly valuable for this assessment. While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved by converting them into diastereomers. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a pure chiral agent (e.g., Mosher's acid chloride) to form a stable pair of diastereomers, which will have distinct signals in the NMR spectrum. Integration of these signals allows for quantification.

Chiral Solvating Agents (CSAs): A pure chiral agent is added to the NMR sample, forming transient, rapidly equilibrating diastereomeric complexes with the analyte enantiomers. libretexts.org This interaction induces small but measurable differences in the chemical shifts (chemical shift non-equivalence) for the protons or carbons of the two enantiomers, allowing for their quantification without covalent modification of the analyte. libretexts.orgnih.gov

Gas Chromatography (GC) using a chiral stationary phase is another primary method for determining enantiomeric purity. researchgate.netscilit.com The analyte, which must be volatile or made volatile through derivatization, is passed through a column containing a chiral selector. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. The ratio of the peak areas provides a quantitative measure of the enantiomeric composition. scilit.com

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| NMR with Chiral Agents | Formation of diastereomeric species (stable or transient) with distinct NMR signals. | Does not always require chromatographic separation; can provide structural information. CSAs avoid analyte modification. | May require specialized/expensive chiral agents; signal overlap can be an issue; lower sensitivity than GC. | libretexts.orgnih.gov |

| GC on Chiral Stationary Phase | Differential retention of enantiomers on a chiral column. | High resolution and sensitivity; well-established for many compound classes. | Analyte must be volatile or derivatized; CSPs can be expensive and have temperature limits. | researchgate.netscilit.com |

Mechanistic Aspects of Chiral Recognition in Resolution Processes

The success of any chiral resolution technique hinges on the process of chiral recognition , where a chiral environment differentiates between two enantiomers. researchgate.net The underlying mechanisms vary with the technique.

In Diastereomeric Salt Crystallization: The recognition occurs within the solid-state crystal lattice. The two diastereomeric salts formed from a racemate and a chiral resolving agent have different three-dimensional structures. The specific arrangement of ions and solvent molecules leads to differences in lattice energy and, consequently, solubility. aiche.org The less soluble diastereomer crystallizes preferentially because its components pack more efficiently into a stable crystal structure.

In Enzymatic Resolution: Chiral recognition is dictated by the highly specific three-dimensional structure of the enzyme's active site. nih.gov Following a "lock-and-key" or "induced-fit" model, the active site provides a chiral pocket that preferentially binds one enantiomer of the substrate in an orientation that is productive for catalysis. The other enantiomer either binds much more weakly or in a non-productive orientation, resulting in a significantly slower or non-existent reaction rate. This high degree of substrate specificity is the basis for the excellent enantioselectivity observed in many enzymatic resolutions.

Advancements and Future Research Directions in Ethyl 2 Aminocyclopentanecarboxylate Chemistry

Development of Novel Highly Efficient and Selective Stereoselective Methodologies

The biological activity of molecules derived from ethyl 2-aminocyclopentanecarboxylate is often dependent on their specific stereochemistry. Consequently, the development of highly efficient and stereoselective synthetic methods is a primary focus of research. Significant progress has been made in enzymatic resolutions and asymmetric synthesis to obtain enantiomerically pure stereoisomers.

One of the most effective strategies for obtaining specific stereoisomers is through enzymatic kinetic resolution. Lipases, in particular, have demonstrated high catalytic activity and stability in organic solvents. researchgate.net Candida antarctica lipase (B570770) B (CALB) has been successfully used for the resolution of ethyl esters of alicyclic β-aminocarboxylic acids, including the cis-isomer of 2-aminocyclopentanecarboxylate. researchgate.netresearchgate.net This enzymatic approach often provides high enantioselectivity, with E-factors (a measure of enantioselectivity) greater than 200, making it suitable for preparative-scale resolutions. researchgate.net

In addition to resolution, novel stereoselective synthetic routes are being developed. A notable method involves the 1,3-dipolar cycloaddition of nitrile oxides to the double bond of cis-ethyl 2-aminocyclopent-3-enecarboxylate. nih.govu-szeged.hu This is followed by a stereoselective reductive ring-opening of the resulting isoxazoline (B3343090) intermediate using a sodium borohydride (B1222165)/nickel(II) chloride system. u-szeged.hu This procedure yields highly functionalized 2-aminocyclopentanecarboxylates with good yields and defined stereochemistry, providing access to derivatives that can serve as promising bioactive compounds. nih.govu-szeged.hu The development of such methods is crucial for producing conformationally restricted analogues of important molecules like aspartate and glutamate. u-szeged.hu

Table 1: Comparison of Stereoselective Methodologies

| Methodology | Key Reagents/Catalysts | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic cis-β-amino esters | High enantioselectivity (E > 200) in organic media. | researchgate.net |

| Reductive Ring Opening | NaBH₄/NiCl₂ | Isoxazoline-fused cyclopentanes | Stereoselective formation of multifunctionalized amino esters. | nih.govu-szeged.hu |

| Asymmetric Azidation | Trisyl azide (B81097), NaHMDS | Chiral amide of phosphono-carbonyl chloride | Excellent diastereoselectivity using a chiral auxiliary. | scispace.com |

| Catalytic Asymmetric Addition | Chiral copper-bisoxazoline complex | β-keto phosphonates, N-tosyl-α-imino ester | Organometallic Lewis acid-catalyzed route to β-phosphono-α-amino esters. | scispace.com |

Exploration of New Chemical Transformations and Cascade Reactions

Researchers are actively exploring new ways to transform this compound into more complex molecular architectures, with a particular emphasis on cascade reactions. Cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and sustainability.

A prime example of a new transformation is the multi-step, one-pot synthesis of multifunctionalized β-aminocyclopentanecarboxylate stereoisomers. This process begins with a regio- and stereoselective 1,3-dipolar cycloaddition of a nitrile oxide to an unsaturated precursor, cis-ethyl 2-aminocyclopent-3-enecarboxylate, to form isoxazoline-fused amino esters. nih.gov The subsequent stereoselective reductive opening of the isoxazoline ring yields highly substituted products that are valuable as potential bioactive compounds. nih.govu-szeged.hu

The principles of cascade reactions are being broadly applied in related fields, suggesting future directions for this compound chemistry. For instance, aza-Michael addition-cyclization cascades are used to convert unsaturated esters and amines into N-substituted pyrrolidones. nih.govfrontiersin.org Such catalyst-free and solvent-free reactions, driven by the high reactivity of unsaturated systems, represent a green and efficient synthetic strategy. nih.gov Similarly, catalyst-free cascade reactions of carboxylic acids with vinyl azides have been developed for the efficient synthesis of α-amidoketone derivatives, demonstrating excellent functional group tolerance. nih.gov Adapting these types of cascade strategies to this compound could unlock rapid access to novel heterocyclic systems.

Table 2: Examples of Novel Chemical Transformations

| Transformation Type | Reaction Sequence | Substrate Type | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Cycloaddition/Ring Opening | 1,3-dipolar cycloaddition followed by reductive cleavage | Unsaturated β-amino ester | Multifunctionalized β-amino ester | High stereoselectivity and functionalization | nih.govu-szeged.hu |

| Aza-Michael Cascade | Aza-Michael addition followed by cyclization | Unsaturated diesters and amines | Pyrrolidones | Catalyst-free, high atom economy | nih.govfrontiersin.org |

| Amide Synthesis Cascade | Reaction with vinyl azide | Carboxylic acids | α-Amidoketones | Catalyst-free, broad scope, high efficiency | nih.gov |

Expansion of Applications in the Synthesis of Diverse Constrained Scaffolds

The rigid cyclopentane (B165970) framework of this compound makes it an ideal starting material for the synthesis of conformationally constrained scaffolds. These scaffolds are of high interest in medicinal chemistry as they can mimic or stabilize specific secondary structures of peptides and other biomolecules, leading to enhanced biological activity and selectivity.

Derivatives of 2-aminocyclopentanecarboxylic acid have been successfully incorporated into short β-peptides, inducing a stable 12-helical fold, even in aqueous solutions. wisc.edu This demonstrates the powerful conformational control exerted by the five-membered ring constraint.